molecular formula C18H19NO3 B6420046 4-(2,3-dimethylphenyl)-9-methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one CAS No. 1396683-93-4

4-(2,3-dimethylphenyl)-9-methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one

Cat. No. B6420046
CAS RN: 1396683-93-4
M. Wt: 297.3 g/mol
InChI Key: CVJPNIKQGFZYTB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzoxazepin ring, with the dimethylphenyl and methoxy groups attached at the 4th and 9th positions, respectively .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the benzoxazepin ring and the substituent groups. The methoxy group might be susceptible to demethylation reactions, and the aromatic ring could potentially undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the aromatic ring and the heterocyclic ring could contribute to its stability, and the methoxy group could influence its solubility.

Future Directions

The study and development of benzoxazepin derivatives is an active area of research, particularly in the field of medicinal chemistry. Future research could explore the biological activity of this compound and its potential uses in medicine or other applications .

properties

IUPAC Name

4-(2,3-dimethylphenyl)-9-methoxy-5H-1,4-benzoxazepin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c1-12-6-4-8-15(13(12)2)19-10-14-7-5-9-16(21-3)18(14)22-11-17(19)20/h4-9H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVJPNIKQGFZYTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CC3=C(C(=CC=C3)OC)OCC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,3-dimethylphenyl)-9-methoxy-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

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